Cimiracemoside H

Description

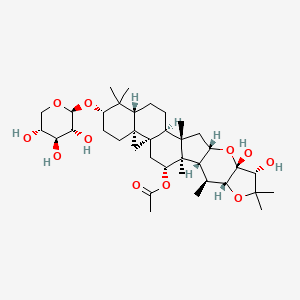

Cimiracemoside H is a triterpene saponin isolated from Cimicifuga racemosa (black cohosh) and related species. Structurally, it belongs to the cycloartane-type triterpenoid glycosides, characterized by a 30-carbon skeleton with sugar moieties attached via glycosidic bonds. Its molecular formula is C₃₇H₅₈O₁₁, with a molecular weight of 678.85 . Key structural features include a 3-O-β-D-xylopyranoside group and the absence of a Δ⁷,⁸ double bond in the aglycone core, distinguishing it from analogs like Cimiracemoside A .

Properties

CAS No. |

290821-41-9 |

|---|---|

Molecular Formula |

C37H58O11 |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

[(1S,2S,5R,7S,10R,12R,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosan-14-yl] acetate |

InChI |

InChI=1S/C37H58O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21-,22-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |

InChI Key |

CXMFZKKIWJFZLS-SZNLZWPUSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |

Canonical SMILES |

CC1C2C(CC3(C2(C(CC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside H involves the extraction of the rhizomes of Cimicifuga foetida followed by chromatographic separation. The compound is typically isolated using a combination of silica gel and octadecylsilanized (ODS) silica gel column chromatography

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The rhizomes of Cimicifuga foetida are harvested, dried, and subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside H undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can affect the carbonyl groups within the structure.

Substitution: This reaction can occur at the glycosidic linkages, where different sugar moieties can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpene structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the chemistry of cycloartane triterpenes.

Mechanism of Action

Cimiracemoside H exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting this pathway, this compound can potentially suppress the growth of cancer cells . The molecular targets include key proteins in the Wnt pathway, such as β-catenin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cimiracemoside H shares structural homology with other triterpene saponins in the Cimicifuga genus. Below is a comparative analysis of its features against key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Observations :

Glycosylation Patterns: this compound and Cimiracemoside A share a 3-O-β-D-xylopyranoside group, while Cimiracemoside C has a 3-O-α-L-arabinopyranoside, influencing solubility and receptor interactions . Neocimigenoside B and Cimilactone A also feature xylose but lack bioactivity data .

Δ⁷,⁸ Double Bond :

- The absence of Δ⁷,⁸ in this compound and Cimilactone A correlates with reduced cytotoxicity compared to Δ⁷,⁸-containing analogs like Cimiracemoside A .

Biological Activities: Cimiracemoside C is the most pharmacologically characterized, showing AMPK activation and glucose metabolism modulation . this compound exhibits moderate cytotoxicity (IC₅₀: 18 μmol/L) against oral squamous carcinoma (HSC-2) cells but lower selectivity (IC₅₀: 280 μmol/L vs. normal HGF cells) .

Comparison with Functionally Similar Compounds

This compound is functionally compared to non-Cimicifuga triterpenes with overlapping therapeutic targets:

Table 2: Functional Comparison with Non-Cimicifuga Triterpenes

Key Insights :

- Structural Diversity Drives Function : Cycloartane-type saponins (e.g., this compound) exhibit cytotoxicity, while ursane/dammarane types target inflammation or thrombosis .

- Therapeutic Gaps : Unlike Asiaticoside A or Chikusetsusaponin IVa, this compound lacks clinical validation, highlighting the need for mechanistic studies .

Q & A

Q. What are the key structural features of Cimiracemoside H, and how do they differentiate it from related triterpene saponins like Cimiracemoside A?

this compound (CID: 21606553) is a triterpene saponin isolated from Cimicifuga racemosa. Its structure includes a xylose moiety at the R1 position and lacks the Δ7,8 double bond, distinguishing it from Cimiracemoside A (Δ7,8 = +) . Structural elucidation typically employs NMR spectroscopy (e.g., H, C, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm glycosylation patterns and aglycone modifications. Comparative analysis with analogs should prioritize differences in substituents and stereochemistry, as these influence bioactivity .

Q. What validated pharmacological activities have been reported for this compound, and what experimental models were used?

this compound exhibits cytotoxic activity against HSC-2 human oral squamous carcinoma cells (IC = 171 μM) and human gingival fibroblasts (HGF; IC = 294 μM), as demonstrated via MTT assays . These studies highlight its selectivity and potential therapeutic relevance. Researchers should replicate these assays under standardized conditions (e.g., 24–48 hr exposure, 10% FBS-supplemented media) and include positive controls like etoposide (IC = 24 μM in HSC-2) for benchmarking .

Q. How can researchers isolate this compound from Cimicifuga racemosa with high purity?

Isolation involves sequential extraction (e.g., ethanol/water), followed by chromatographic techniques:

- Step 1 : Fractionate crude extract using vacuum liquid chromatography (VLC) with silica gel.

- Step 2 : Purify fractions via reversed-phase HPLC (C18 column, acetonitrile/water gradient).

- Step 3 : Validate purity (>98%) using HPLC-UV/ELSD and confirm identity via spectroscopic methods .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s cytotoxic effects, and how can researchers identify its cellular targets?

Mechanistic studies should integrate transcriptomics and proteomics. For example:

- Perform RNA-seq on treated HSC-2 cells to identify dysregulated pathways (e.g., apoptosis, AMPK signaling).

- Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to map direct protein targets .

- Validate findings with siRNA knockdown or CRISPR-Cas9 models to establish causality.

Q. How do structural modifications (e.g., glycosylation, aglycone oxidation) impact this compound’s bioactivity?

Structure-activity relationship (SAR) studies require synthetic or semi-synthetic derivatization:

Q. What experimental design considerations are critical for reconciling contradictory data on triterpene saponin bioactivity?

Contradictions often arise from variability in:

- Cell line specificity : Test multiple cell lines (e.g., HSC-2 vs. HeLa) to assess selectivity.

- Compound stability : Pre-screen extracts for degradation (HPLC-MS) and use fresh preparations.

- Assay conditions : Standardize incubation time, serum concentration, and solvent controls (e.g., DMSO ≤0.1%) .

Q. How can mixed-methods approaches enhance research on this compound’s therapeutic potential?

Combine quantitative (e.g., cytotoxicity assays) and qualitative methods (e.g., ethnopharmacological surveys on Cimicifuga traditional uses):

- Quantitative : Dose-response curves and synergy studies (e.g., Chou-Talalay method with cisplatin).

- Qualitative : Interviews with traditional medicine practitioners to identify understudied biological targets.

- Integrate datasets using triangulation to validate hypotheses .

Methodological Guidelines

- Literature Review : Use databases like SciFinder and PubMed with search terms "this compound AND (structure OR bioactivity)" to avoid unreliable sources .

- Data Reproducibility : Document extraction protocols and analytical parameters (e.g., HPLC gradients) in detail .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.